

# Technical Guide: Solubility Profiling of 2-Phenoxy-N-(4-methylphenyl)acetamide

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## Compound of Interest

Compound Name: *N*-(4-methylphenyl)-2-phenoxyacetamide

Cat. No.: B11698463

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## Executive Summary

2-Phenoxy-N-(4-methylphenyl)acetamide (also known as N-p-tolyl-2-phenoxyacetamide) is a bioactive organic intermediate featuring a lipophilic p-toluidine moiety linked to a phenoxy group via an acetamide bridge.[1] Its solubility profile is governed by the competition between the hydrophobic aromatic rings and the polar amide/ether functionalities.

This guide provides a rigorous framework for determining its solubility in organic solvents, modeling the thermodynamic parameters (enthalpy, entropy), and optimizing crystallization processes. While specific empirical datasets for this exact derivative are often proprietary, this guide establishes the Standard Operating Procedure (SOP) and predictive thermodynamic models required for characterization.

## Physicochemical Profile (Predicted)

Property	Value / Characteristic
Molecular Formula	
Molecular Weight	241.29 g/mol
H-Bond Donors	1 (Amide NH)
H-Bond Acceptors	2 (Amide Carbonyl, Ether Oxygen)
Predicted LogP	~2.5 – 3.2 (Lipophilic)
Solubility Class	Soluble in polar aprotic/protic solvents; Poor in water/hexane.

## Experimental Protocol: Solubility Determination

To obtain high-fidelity solubility data (

), the Isothermal Saturation Method with Gravimetric Analysis is the gold standard.

### Materials & Equipment[2]

- Solute: Recrystallized 2-Phenoxy-N-(4-methylphenyl)acetamide (Purity >99.5% by HPLC).
- Solvents: Methanol, Ethanol, Isopropanol (IPA), Ethyl Acetate, Acetone, Acetonitrile, Toluene (Analytical Grade).
- Apparatus: Double-jacketed glass vessel, thermostatic water bath (K), magnetic stirrer, 0.22 m PTFE syringe filters.

### Workflow: Gravimetric Analysis

- Equilibration: Add excess solute to 50 mL of solvent in the jacketed vessel.
- Agitation: Stir continuously for 8 hours at the set temperature (e.g., 293.15 K) to ensure saturation.

- Settling: Stop stirring and allow the suspension to settle for 2 hours.
- Sampling: Withdraw 5 mL of supernatant using a pre-heated syringe to prevent precipitation.
- Filtration: Filter immediately through a 0.22  $\mu$ m filter into a pre-weighed weighing dish ( ).
- Weighing: Weigh the dish with solution ( ).
- Drying: Evaporate solvent in a vacuum oven at 313 K until constant weight is achieved ( ).

## Calculation

The mole fraction solubility ( $x_2$ ) is calculated as:

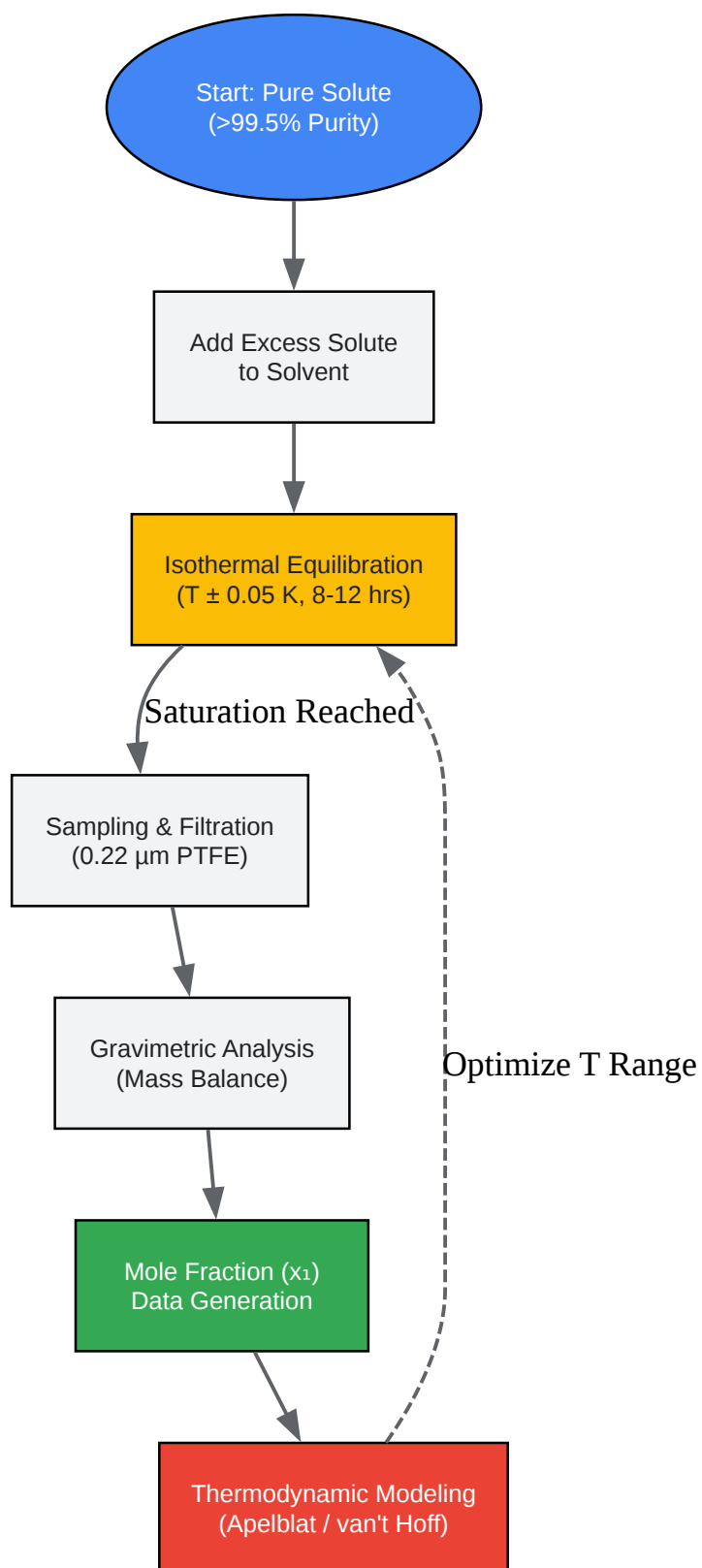
Where

and

are the molar masses of the solute and solvent, respectively.

[2][3][4][5][6]

## Visualization: Experimental & Modeling Workflow



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Caption: Systematic workflow for determining and modeling solubility, ensuring thermodynamic equilibrium and data integrity.

## Thermodynamic Modeling

Once experimental data is collected, it must be correlated using semi-empirical models to determine thermodynamic properties and predict solubility at unmeasured temperatures.

### Modified Apelblat Equation

This model assumes a linear relationship between the logarithm of mole fraction solubility and temperature, with a correction term. It is highly accurate for non-ideal solutions.

- : Mole fraction solubility.
- : Absolute temperature (Kelvin).[7]
- : Empirical parameters derived from non-linear regression.

- Interpretation:

and

relate to the enthalpy of solution and activity coefficients;

accounts for the temperature dependence of the enthalpy of fusion.

### van't Hoff Equation

Used to calculate the apparent thermodynamic functions of dissolution.

- : Apparent standard enthalpy of dissolution.
- : Apparent standard entropy of dissolution.
- Slope ( $\Delta H^\circ_{app}$ ): Indicates whether dissolution is endothermic (negative slope in  $\ln x_2$  vs  $1/T$  plot) or exothermic.

Scientific Insight: For acetamide derivatives like 2-Phenoxy-N-(4-methylphenyl)acetamide, dissolution is typically endothermic (

) and entropy-driven (

), meaning solubility increases with temperature.

## Predicted Solubility Trends (SAR Analysis)

Based on the structure-activity relationship (SAR) of homologous aryloxyacetamides (e.g., phenacetin, N-phenylacetamide), the following trends are scientifically grounded:

Solvent Type	Solvent Examples	Predicted Solubility	Mechanistic Rationale
Polar Aprotic	DMF, DMSO, NMP	Very High	Strong dipole-dipole interactions; disruption of solute crystal lattice.
Polar Protic	Methanol, Ethanol	High	H-bonding between solvent -OH and solute amide carbonyl/ether oxygen.
Medium Polarity	Acetone, Ethyl Acetate	Moderate	Good compatibility with the acetamide linker; moderate interaction with phenyl rings.
Non-Polar	Hexane, Toluene	Low	Solute polarity (amide bond) disfavors interaction with non-polar solvents.
Aqueous	Water	Very Low	Hydrophobic phenyl and p-tolyl rings dominate; high energy cost to disrupt water H-bond network.

## Crystallization Strategy[6]

- Solvent: Ethanol or Ethyl Acetate (High temperature solubility).
- Anti-solvent: Water or Hexane (Low solubility).
- Method: Dissolve solute in hot Ethanol; slowly add Water until turbidity appears; cool slowly to induce nucleation.

## References

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